Cas no 14159-55-8 (2-(cyclohex-1-en-1-yl)pyridine)

2-(cyclohex-1-en-1-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine,2-(1-cyclohexen-1-yl)-
- 2-(1-cyclohexen-1-yl)pyridine
- 2-(cyclohexen-1-yl)pyridine
- 2-(cyclohex-1-en-1-yl)pyridine
- Einecs 238-002-0
- 2-(1-Cyclohexenyl)pyridine
- DTXSID60161767
- cyclohexenylpyridine
- 14159-55-8
- SCHEMBL7071127
- RMSSVEWIIHKOQK-UHFFFAOYSA-N
- CS-0240198
- EN300-226591
- 73UL5QV49S
- 1-(2-Pyridyl)cyclohexene
- NS00024589
- Pyridine, 2-(1-cyclohexen-1-yl)-
-
- MDL: MFCD06637511
- インチ: InChI=1S/C11H13N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h4-6,8-9H,1-3,7H2
- InChIKey: RMSSVEWIIHKOQK-UHFFFAOYSA-N
- ほほえんだ: C1(C2C=CC=CN=2)CCCCC=1
計算された属性
- せいみつぶんしりょう: 159.10489
- どういたいしつりょう: 159.105
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9A^2
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 268.2±19.0 °C at 760 mmHg
- フラッシュポイント: 113.5±13.7 °C
- 屈折率: 1.555
- PSA: 12.89
- じょうきあつ: 0.0±0.5 mmHg at 25°C
2-(cyclohex-1-en-1-yl)pyridine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(cyclohex-1-en-1-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM411755-1g |
Pyridine, 2-(1-cyclohexen-1-yl)- |
14159-55-8 | 95%+ | 1g |
$730 | 2022-06-13 | |
Enamine | EN300-226591-0.05g |
2-(cyclohex-1-en-1-yl)pyridine |
14159-55-8 | 95% | 0.05g |
$212.0 | 2024-06-20 | |
eNovation Chemicals LLC | Y1235879-1g |
Pyridine, 2-(1-cyclohexen-1-yl)- |
14159-55-8 | 96% | 1g |
$2405 | 2024-06-08 | |
Enamine | EN300-226591-5.0g |
2-(cyclohex-1-en-1-yl)pyridine |
14159-55-8 | 95% | 5.0g |
$2650.0 | 2024-06-20 | |
Enamine | EN300-226591-10.0g |
2-(cyclohex-1-en-1-yl)pyridine |
14159-55-8 | 95% | 10.0g |
$3929.0 | 2024-06-20 | |
Enamine | EN300-226591-0.5g |
2-(cyclohex-1-en-1-yl)pyridine |
14159-55-8 | 95% | 0.5g |
$713.0 | 2024-06-20 | |
1PlusChem | 1P001H3R-250mg |
Pyridine, 2-(1-cyclohexen-1-yl)- |
14159-55-8 | 95% | 250mg |
$615.00 | 2025-02-19 | |
A2B Chem LLC | AA68023-250mg |
2-(Cyclohex-1-en-1-yl)pyridine |
14159-55-8 | 96% | 250mg |
$395.00 | 2024-01-04 | |
eNovation Chemicals LLC | Y1235879-1g |
Pyridine, 2-(1-cyclohexen-1-yl)- |
14159-55-8 | 96% | 1g |
$2545 | 2025-02-26 | |
eNovation Chemicals LLC | Y1235879-100mg |
Pyridine, 2-(1-cyclohexen-1-yl)- |
14159-55-8 | 96% | 100mg |
$460 | 2025-02-25 |
2-(cyclohex-1-en-1-yl)pyridine 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
2-(cyclohex-1-en-1-yl)pyridineに関する追加情報
2-(Cyclohex-1-en-1-yl)Pyridine: A Comprehensive Overview
2-(Cyclohex-1-en-1-yl)pyridine, also known by its CAS number CAS 14159-55-8, is a fascinating organic compound with a unique structure and diverse applications. This compound, which belongs to the class of heterocyclic aromatic compounds, has garnered significant attention in recent years due to its versatile properties and potential uses in various fields. In this article, we will delve into the structural characteristics, chemical properties, and the latest research findings related to 2-(cyclohex-1-en-1-yl)pyridine.
The molecular structure of 2-(cyclohex-1-en-1-yl)pyridine consists of a pyridine ring fused with a cyclohexene moiety. This arrangement imparts the compound with both aromaticity and conjugation, which are key factors in determining its chemical reactivity and physical properties. The presence of the cyclohexene ring introduces additional complexity to the molecule, making it an interesting subject for both theoretical and experimental studies.
Recent advancements in computational chemistry have allowed researchers to better understand the electronic structure of 2-(cyclohex-1-en-1-yl)pyridine. Studies using density functional theory (DFT) have revealed that the compound exhibits significant conjugation between the pyridine nitrogen and the cyclohexene ring, which enhances its stability and reactivity. These findings have important implications for its use in catalysis and materials science.
In terms of physical properties, 2-(cyclohex-1-en-1-yl)pyridine is known for its high melting point and moderate solubility in organic solvents. These characteristics make it suitable for applications in organic synthesis, where precise control over reaction conditions is essential. Moreover, the compound's ability to act as a ligand in transition metal complexes has opened new avenues for its use in homogeneous catalysis.
The latest research on CAS 14159-55-8 has focused on its potential as a building block for advanced materials. For instance, studies have shown that derivatives of this compound can be used to synthesize novel π-conjugated polymers with enhanced electronic properties. These polymers hold promise for applications in organic electronics, such as flexible displays and photovoltaic devices.
In addition to its role in materials science, 2-(cyclohex-1-en-1-yli pyridine has also been explored for its biological activity. Recent experiments have demonstrated that certain derivatives of this compound exhibit potent antioxidant and anti-inflammatory properties, making them potential candidates for drug development.
The synthesis of CAS 14159–55–8 has been optimized through various methodologies over the years. One notable approach involves the palladium-catalyzed coupling reaction between a pyridine derivative and a cyclohexene fragment. This method not only ensures high yields but also provides excellent control over the stereochemistry of the product.
In conclusion, 2-(cyclohex–1–en–yl)pyridine, with its unique structure and versatile properties, continues to be a subject of intense research interest. Its applications span across multiple disciplines, from materials science to pharmacology, underscoring its importance as a valuable chemical entity.
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